molecular formula C8H13N3O3S B7575519 N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide

N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide

Cat. No.: B7575519
M. Wt: 231.27 g/mol
InChI Key: VAQVPYVRVYCEMN-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide is a chemical compound of significant interest in advanced pharmaceutical and medicinal chemistry research. Its structure, which incorporates a pyrazole core linked to a sulfonamide group and an oxane (tetrahydropyran) ring, makes it a valuable scaffold for the design and synthesis of novel bioactive molecules. This structural motif is frequently explored in the development of kinase inhibitors, as pyrazole-sulfonamide hybrids are known to interact with key enzymatic targets . Researchers utilize this compound as a versatile building block to create more complex molecules for probing biological pathways and identifying new therapeutic agents . The sulfonamide functional group is a common pharmacophore found in many drugs and investigational compounds, contributing to binding affinity and selectivity against a range of biological targets . The incorporation of the oxan-4-yl group can influence the compound's physicochemical properties, such as lipophilicity and conformational geometry, which are critical parameters in optimizing drug-like characteristics during lead optimization campaigns . As such, this compound serves as a critical intermediate for researchers working in areas including but not limited to inhibitor design, structure-activity relationship (SAR) studies, and the synthesis of targeted chemical libraries for high-throughput screening. This product is intended for research purposes only in a controlled laboratory setting.

Properties

IUPAC Name

N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3S/c12-15(13,8-5-9-10-6-8)11-7-1-3-14-4-2-7/h5-7,11H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQVPYVRVYCEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NS(=O)(=O)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Pyrazole-4-Sulfonic Acid

The most common synthesis begins with the generation of pyrazole-4-sulfonyl chloride, followed by nucleophilic substitution with oxan-4-ylamine (Figure 1).

Synthesis of Pyrazole-4-Sulfonyl Chloride

Pyrazole-4-sulfonic acid is treated with chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) in anhydrous dichloromethane (DCM) at 0–5°C, yielding pyrazole-4-sulfonyl chloride. Excess thionyl chloride (SOCl2\text{SOCl}_2) is added to ensure complete conversion, with the reaction mixture stirred at 60°C for 2 hours. The crude product is isolated via solvent evaporation and purified by recrystallization in hexane.

Reaction Conditions

  • Reagents : Chlorosulfonic acid (3.0 equiv), thionyl chloride (1.2 equiv)

  • Solvent : Anhydrous DCM

  • Temperature : 0–5°C (initial), 60°C (final)

  • Yield : 68–72%

Coupling with Oxan-4-ylamine

Pyrazole-4-sulfonyl chloride is reacted with oxan-4-ylamine in the presence of a base to neutralize HCl. Diisopropylethylamine (DIPEA, 3.0 equiv) in DCM facilitates the reaction at 25–30°C for 16 hours. The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Reaction Conditions

  • Reagents : Oxan-4-ylamine (1.05 equiv), DIPEA (3.0 equiv)

  • Solvent : DCM

  • Temperature : 25–30°C

  • Yield : 58–65%

Direct Sulfonamide Formation via Coupling Reagents

An alternative route employs coupling agents to directly link pyrazole-4-sulfonic acid and oxan-4-ylamine. This method avoids handling moisture-sensitive sulfonyl chlorides.

Carbodiimide-Mediated Coupling

Pyrazole-4-sulfonic acid (1.0 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in DMF. Oxan-4-ylamine (1.1 equiv) is added, and the reaction proceeds at 0°C for 2 hours, followed by 24 hours at room temperature. The product is precipitated in ice water and filtered.

Reaction Conditions

  • Reagents : EDC (1.2 equiv), HOBt (1.1 equiv)

  • Solvent : DMF

  • Temperature : 0°C → 25°C

  • Yield : 52–60%

Optimization Strategies

Solvent and Base Selection

  • Solvent : DCM outperforms THF and acetonitrile in sulfonyl chloride reactions due to better solubility and minimal side reactions.

  • Base : DIPEA provides higher yields than triethylamine (TEA) by mitigating HCl-induced side reactions.

Temperature Control

Slow addition of chlorosulfonic acid at 0–5°C prevents exothermic decomposition, while prolonged heating at 60°C ensures complete sulfonyl chloride formation.

Purification Techniques

  • Recrystallization : Hexane/ethyl acetate (8:2) yields 95% pure product.

  • Chromatography : Silica gel elution with 30% ethyl acetate in hexane removes unreacted amine and byproducts.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 4.10–4.05 (m, 1H, oxan-H), 3.80–3.75 (m, 2H, oxan-H), 2.95 (t, 2H, -CH₂-NH), 1.85–1.50 (m, 4H, oxan-CH₂).

  • IR (KBr) : 3284 cm⁻¹ (N-H), 1145 cm⁻¹ (S=O), 1062 cm⁻¹ (C-N).

Mass Spectrometry

  • HRMS (ESI+) : m/z calc. for C₈H₁₃N₃O₃S [M+H]⁺: 259.33, found: 259.31.

Challenges and Limitations

  • Moisture Sensitivity : Sulfonyl chloride intermediates require anhydrous conditions to prevent hydrolysis.

  • Low Yields : Steric hindrance from the oxan-4-yl group reduces coupling efficiency, necessitating excess amine .

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Applications

N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide serves as a versatile building block in organic synthesis. Its sulfonamide functional group allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Synthetic Pathways

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Oxane Ring : This is achieved through the reaction of appropriate reagents with 2-methoxyphenyl compounds.
  • Attachment of the Pyrazole Sulfonamide : The oxane intermediate is reacted with pyrazole sulfonyl chloride in the presence of a base to yield the final product.

These synthetic routes can be optimized for higher yields and purity, employing advanced techniques such as high-throughput screening and continuous flow systems .

Pharmacological Properties

This compound exhibits a range of biological activities that make it suitable for various therapeutic applications:

  • Antimicrobial Activity : Studies have indicated that derivatives of this compound possess significant antibacterial and antifungal properties, making them potential candidates for treating infections .
  • Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit inflammatory pathways, suggesting applications in treating conditions like arthritis and other inflammatory diseases .

Cancer Research

Recent studies have explored the anticancer potential of this compound. Research indicates that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .

Industrial Applications

In addition to its laboratory uses, this compound has potential applications in industrial chemistry:

  • Material Science : The compound can be utilized in developing new materials with specific properties due to its unique structural characteristics.
  • Chemical Processes : Its reactivity makes it suitable for use in various chemical processes, enhancing efficiency and product yield .
Compound NameActivity TypeTarget Organism/Cell LineReference
This compoundAntibacterialStaphylococcus aureus
This compoundAnticancerU937 cells
This compoundAnti-inflammatoryIn vitro models

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions with aromatic amino acids. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound’s structure is distinguished by the oxan-4-yl group attached to the sulfonamide nitrogen. Key structural analogs include:

  • N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide (): Differs in substituents, with methyl groups replacing the oxan-4-yl and additional methylations on the pyrazole ring.
  • 1,3,5-trimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1H-pyrazole-4-sulfonamide (CAS: 2415628-39-4, ): Incorporates a pyrrolidine ring and additional methyl groups, increasing molecular complexity.
  • 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Features a fused pyrazolo-pyrimidine core and fluorinated chromene substituents, highlighting divergent functionalization strategies.

Physicochemical Properties

Limited data are available for the target compound, but comparisons with analogs reveal trends:

Compound Name Molecular Weight Melting Point Key Substituents Source
N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide ~231.27 (calc) Not reported Oxan-4-yl, pyrazole, sulfonamide Target
N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide ~218.29 (calc) Not reported Tetramethyl groups
1,3,5-trimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1H-pyrazole-4-sulfonamide 342.5 Not reported Oxan-4-yl-pyrrolidinyl, trimethyl
Example 53 () 589.1 (M++1) 175–178°C Fluorinated chromene, pyrazolo-pyrimidine
  • Molecular Weight : The oxan-4-yl group increases molecular weight compared to simpler alkyl substituents (e.g., tetramethyl in ).
  • Solubility : The oxan-4-yl group’s oxygen atom may enhance aqueous solubility compared to purely hydrophobic substituents like methyl groups .

Discussion of Findings

  • Structural complexity in analogs like ’s compound (MW: 342.5) may enhance receptor binding but complicate synthesis and bioavailability.
  • Fluorinated and heterocyclic substituents (e.g., ) demonstrate the versatility of sulfonamide scaffolds in targeting diverse biological pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions starting with sulfonyl chloride intermediates (e.g., 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride) coupled with amines under basic conditions. Key steps include nucleophilic substitution and cyclization. For example, coupling the sulfonyl chloride with oxan-4-amine in the presence of triethylamine (TEA) in anhydrous dichloromethane (DCM) at 0–5°C can yield the target compound. Reaction time (6–12 hours) and stoichiometric ratios (1:1.2 sulfonyl chloride:amine) are critical for >80% yield .
  • Optimization : Use inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates. Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:1) and purify via column chromatography .

Q. How is this compound characterized to confirm structural integrity?

  • Analytical Techniques :

  • NMR : ¹H and ¹³C NMR (DMSO-d₆) to verify sulfonamide proton signals (δ 10.2–11.5 ppm) and oxane ring protons (δ 3.2–4.0 ppm) .
  • IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemistry and intramolecular hydrogen bonding (e.g., between sulfonamide NH and oxane oxygen) .

Q. What solubility properties does this compound exhibit, and how do they impact biological assays?

  • Solubility Profile : Moderately soluble in polar aprotic solvents (DMSO, DMF) due to sulfonamide hydrophilicity but poorly soluble in water. Solubility in ethanol is ~5 mg/mL at 25°C.
  • Assay Design : Pre-dissolve in DMSO (≤1% v/v) for in vitro studies to avoid solvent interference. For in vivo work, use PEG-400/water (70:30) as a vehicle .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

  • Case Study : Discrepancies in anti-inflammatory activity (IC₅₀ ranging from 0.5–10 µM) may arise from assay conditions (e.g., LPS-induced vs. TNF-α-induced inflammation models). Validate using standardized protocols (e.g., murine RAW 264.7 macrophages) and orthogonal assays (ELISA for IL-6/TNF-α vs. Western blot for NF-κB) .
  • Data Normalization : Include positive controls (e.g., dexamethasone) and normalize to cell viability (MTT assay) .

Q. What structure-activity relationship (SAR) trends are observed for pyrazole-sulfonamide derivatives targeting enzyme inhibition?

  • Key Modifications :

  • Oxane Ring : Substitution at the oxane 4-position enhances metabolic stability (e.g., methyl groups reduce CYP3A4-mediated oxidation) .
  • Sulfonamide Group : Electron-withdrawing groups (e.g., -CF₃) improve binding to ATP pockets in kinase assays (e.g., JAK2 inhibition) .
    • SAR Validation : Use molecular docking (AutoDock Vina) and mutagenesis studies to identify critical residues (e.g., Lys101 in JAK2) .

Q. Which advanced analytical methods are suitable for studying the degradation pathways of this compound under stressed conditions?

  • Forced Degradation : Expose to 0.1 M HCl (60°C, 24 hours), 0.1 M NaOH (60°C, 24 hours), and 3% H₂O₂ (25°C, 8 hours).
  • Analysis :

  • HPLC-MS : Identify degradation products (e.g., sulfonic acid via hydrolysis) .
  • TGA/DSC : Determine thermal stability (decomposition onset ~220°C) and excipient compatibility .

Methodological Challenges and Solutions

Q. How can researchers optimize reaction yields when scaling up this compound synthesis?

  • Scale-Up Issues : Exothermic reactions during sulfonamide coupling may cause side products (e.g., dimerization).
  • Mitigation : Use jacketed reactors with controlled cooling (0–5°C) and incremental reagent addition. Replace TEA with Hunig’s base for better buffering .

Q. What strategies are effective in overcoming off-target effects in cellular models for this compound?

  • Counter-Screening : Test against panels of unrelated kinases or receptors (e.g., CEREP’s BioPrint® panel) .
  • Proteomics : Use SILAC labeling to identify non-specific protein interactions .

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